4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde
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Overview
Description
4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major products from these reactions include the corresponding carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde exerts its effects is largely dependent on its interaction with molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The specific pathways involved can vary, but often include inhibition or activation of key enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
When compared to similar compounds, such as 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid, 4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine-2-carboxaldehyde stands out due to its unique oxazole-pyridine fused ring system. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research domains . Similar compounds include:
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
- 2-Methyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine
- 2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridine
These compounds share structural similarities but differ in their specific functional groups and reactivity, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]oxazolo[5,4-c]pyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-4-7-9-5-1-2-8-3-6(5)11-7/h4,8H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGNOPKMCDITBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(O2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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